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Compound of Interest

Compound Name: 3-Phenylmorpholine

Cat. No.: B1352888 Get Quote

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of (S)-3-Phenylmorpholine, a chiral

molecule of interest in medicinal chemistry and drug discovery. The document consolidates key

chemical data, synthesis methodologies, and biological context for researchers, scientists, and

drug development professionals.

Core Compound Information
(S)-3-Phenylmorpholine is a phenylmorpholine derivative with a specific stereochemistry that

is crucial for its biological activity and application as a chiral building block in the synthesis of

pharmaceuticals.
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Parameter Value Source

CAS Number 914299-79-9 [1]

Molecular Formula C₁₀H₁₃NO [1]

Molecular Weight 163.22 g/mol [1]

Description

Used as a chiral building block

in the development of central

nervous system agents and

serotonin receptor modulators.

[2]

Storage 2-8°C, protect from light. [1][2]

Molecular Structure
The structure of (S)-3-Phenylmorpholine features a morpholine ring with a phenyl group

attached at the third position in the (S) configuration.

Chemical Identifiers:

SMILES: C1=CC=C([C@H]2COCCN2)C=C1[1]

InChI: InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-

8H2/t10-/m1/s1

Synthesis Methodologies
While a specific, detailed experimental protocol for the enantioselective synthesis of (S)-3-
Phenylmorpholine is not readily available in the public domain, general methods for the

synthesis of substituted phenylmorpholine compounds have been described. One common

approach involves the reaction of a substituted aniline with 2-chloroethyl ether in the presence

of a base.

A representative, non-enantioselective synthesis of a substituted N-phenylmorpholine is

provided below to illustrate the general chemistry. It is important to note that this protocol would

require significant adaptation, likely involving a chiral starting material or a chiral catalyst, to

achieve the desired (S)-enantiomer of 3-phenylmorpholine.
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General Experimental Protocol for a Substituted N-Phenylmorpholine:

Reaction Setup: A mixture of the appropriately substituted aniline, an excess of 2-chloroethyl

ether, and a suitable base (e.g., triethylamine) is prepared. The reaction can be carried out

with or without a solvent.[3]

Heating: The reaction mixture is heated to a temperature typically ranging from 130-180°C.

[3]

Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such

as Thin Layer Chromatography (TLC).[3]

Workup: Upon completion, the reaction mixture is cooled, and the solvent (if used) is

removed under reduced pressure. The residue is then typically partitioned between water

and an organic solvent (e.g., ethyl acetate).[3]

Purification: The organic layer is separated, dried over an anhydrous salt (e.g., sodium

sulfate), and concentrated. The crude product may be further purified by techniques such as

crystallization or column chromatography to yield the desired phenylmorpholine derivative.[3]

Biological Context and Activity
Substituted phenylmorpholines are a class of compounds known for their psychoactive

properties, often acting as monoamine neurotransmitter releasing agents and/or reuptake

inhibitors. These compounds have been investigated for a range of therapeutic applications,

including as anorectics and for the treatment of ADHD.

The biological activity of phenylmorpholine derivatives is highly dependent on their substitution

pattern and stereochemistry. For instance, 2-phenylmorpholine is a potent norepinephrine and

dopamine releasing agent.[4] The introduction of a methyl group at the 3-position, as in

phenmetrazine (3-methyl-2-phenylmorpholine), also results in a potent psychostimulant.[5]

While specific quantitative data for the biological activity of (S)-3-Phenylmorpholine is not

widely published, it is plausible that it interacts with monoamine transporters (DAT, NET, SERT)

due to its structural similarity to other active phenylmorpholines. The (S)-stereochemistry is

expected to play a critical role in its binding affinity and functional activity at these targets.
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Hypothesized Signaling Pathway:

Based on the known mechanism of action of related phenylmorpholine compounds, (S)-3-
Phenylmorpholine is hypothesized to act as a monoamine transporter ligand. This interaction

would lead to an increase in the extracellular concentrations of neurotransmitters such as

dopamine, norepinephrine, and/or serotonin in the synaptic cleft, thereby modulating

downstream signaling pathways.
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Caption: Hypothesized interaction of (S)-3-Phenylmorpholine with monoamine transporters.

Experimental Workflows
The investigation of novel phenylmorpholine derivatives like (S)-3-Phenylmorpholine typically

involves a series of in vitro and in vivo assays to characterize their pharmacological profile.

Typical Experimental Workflow for Pharmacological Characterization:
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Caption: A general experimental workflow for characterizing novel phenylmorpholine

compounds.

Conclusion
(S)-3-Phenylmorpholine represents a valuable chiral scaffold for the development of novel

therapeutics targeting the central nervous system. Its structural relationship to known

monoamine transporter ligands suggests a similar mechanism of action, although further

detailed pharmacological studies are required to fully elucidate its specific biological profile.

The synthetic methodologies outlined provide a general framework for its preparation, which

can be adapted for enantioselective synthesis. This technical guide serves as a foundational

resource for researchers interested in exploring the potential of (S)-3-Phenylmorpholine and

its derivatives in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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